3-Hydroxy-2-nitrobenzonitrile is classified as an aromatic compound due to the presence of a benzene ring. It is further categorized as a nitro compound due to the nitro group (-NO2) and as a nitrile because of the cyano group (-C≡N). This compound can be found in various chemical databases and literature under different identifiers, including its IUPAC name.
The synthesis of 3-hydroxy-2-nitrobenzonitrile can be achieved through several methods, primarily involving nitration reactions. One notable method involves the selective nitration of phenolic compounds. The process typically includes:
The molecular structure of 3-hydroxy-2-nitrobenzonitrile can be described as follows:
3-Hydroxy-2-nitrobenzonitrile participates in various chemical reactions:
The mechanism of action for 3-hydroxy-2-nitrobenzonitrile primarily revolves around its electrophilic nature due to the electron-withdrawing effects of the nitro and nitrile groups:
A comprehensive analysis of the physical and chemical properties reveals:
3-Hydroxy-2-nitrobenzonitrile has several scientific applications:
3-Hydroxy-2-nitrobenzonitrile (CAS: 129298-23-3) is an aromatic compound with the systematic name 3-hydroxy-2-nitrobenzonitrile, reflecting the positions of its substituents on the benzene ring. Its molecular formula is C₇H₄N₂O₃, with a molecular weight of 164.12 g/mol [4] [9]. The structure consists of a cyano group (–C≡N), a hydroxy group (–OH) at position 3, and a nitro group (–NO₂) at position 2. Key identifiers include:
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C#N [10] JELNXWUZFOQXGZ-UHFFFAOYSA-N [5] [9] Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-Hydroxy-2-nitrobenzonitrile |
| CAS Number | 129298-23-3 |
| Molecular Formula | C₇H₄N₂O₃ |
| Molecular Weight | 164.12 g/mol |
| InChIKey | JELNXWUZFOQXGZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)N+[O-])C#N |
The compound is often confused with its isomer 2-hydroxy-3-nitrobenzonitrile (CAS: 28177-79-9), which has distinct spectral properties and reactivity [3].
The earliest documented synthesis of 3-hydroxy-2-nitrobenzonitrile emerged in the late 20th century, with CAS registration in 1992 (129298-23-3) [4] [9]. Its development paralleled advances in electrophilic aromatic substitution techniques, particularly nitration and cyanation reactions. Initially studied as a synthetic intermediate, its structural uniqueness—featuring orthogonal electron-withdrawing groups (nitro and cyano) and an electron-donating hydroxy group—spurred interest in supramolecular chemistry. Early crystallographic studies noted its potential for forming hydrogen-bonded networks, a trait exploited in crystal engineering . By the 2010s, it gained recognition as a versatile precursor for pharmaceuticals and agrochemicals .
This compound’s significance stems from its multifunctional reactivity:
Table 2: Key Applications and Derivatives
| Application | Derivative/Use | Reference |
|---|---|---|
| Heterocyclic Synthesis | Building block for azoles, benzoxazines | |
| Agrochemicals | Bromoxynil photodegradation product | [8] |
| Dye Chemistry | Chromophore modification | |
| Crystal Engineering | Hydrogen-bonded frameworks |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: